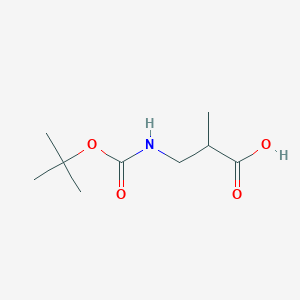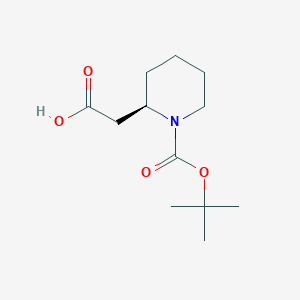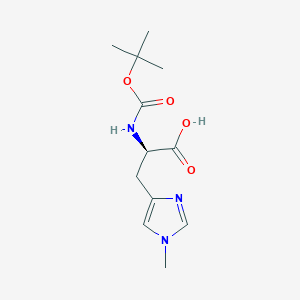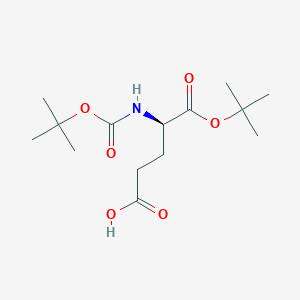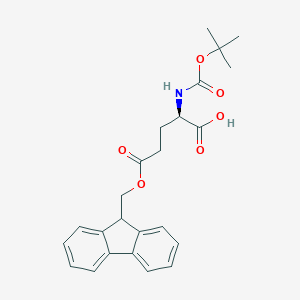
Boc-cys(Z-aminoethyl)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-cys(Z-aminoethyl)-OH: is a derivative of cysteine, an amino acid that contains a thiol group. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a benzyloxycarbonyl (Z) protecting group on the aminoethyl side chain. These protecting groups are commonly used in peptide synthesis to prevent unwanted reactions at specific sites during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-cys(Z-aminoethyl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of cysteine is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting cysteine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Protection of the Thiol Group: The thiol group of cysteine is protected using a benzyloxycarbonyl (Z) group. This is done by reacting the Boc-protected cysteine with benzyl chloroformate (Cbz-Cl) in the presence of a base.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced by reacting the protected cysteine derivative with an appropriate aminoethylating agent under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Boc-cys(Z-aminoethyl)-OH undergoes various types of chemical reactions, including:
Deprotection Reactions: The Boc and Z protecting groups can be removed under specific conditions to yield the free amino and thiol groups. Boc deprotection is typically achieved using acidic conditions (e.g., trifluoroacetic acid), while Z deprotection is done using hydrogenation or strong acids.
Substitution Reactions: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Common Reagents and Conditions
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Z Deprotection: Hydrogenation using palladium on carbon (Pd/C) or treatment with strong acids.
Substitution Reactions: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Oxidation Reactions: Hydrogen peroxide (H2O2) or iodine (I2).
Major Products Formed
Deprotected Cysteine Derivatives: Free amino and thiol groups.
Thioethers: Formed from substitution reactions.
Disulfides and Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
Boc-cys(Z-aminoethyl)-OH has several applications in scientific research, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins. The protecting groups help in the stepwise assembly of peptide chains.
Bioconjugation: Utilized in the conjugation of peptides to other molecules, such as drugs or fluorescent probes, for biological studies.
Drug Development: Investigated for its potential use in the development of cysteine-based drugs and prodrugs.
Biological Studies: Employed in studies of protein structure and function, particularly in the context of disulfide bond formation and thiol-disulfide exchange reactions.
Mechanism of Action
The mechanism of action of Boc-cys(Z-aminoethyl)-OH is primarily related to its role as a protected cysteine derivative. The protecting groups prevent unwanted reactions during peptide synthesis, allowing for the selective introduction of functional groups. Upon deprotection, the free cysteine can participate in various biochemical reactions, including disulfide bond formation and thiol-disulfide exchange, which are crucial for protein folding and stability.
Comparison with Similar Compounds
Similar Compounds
Boc-cys-OH: A simpler derivative of cysteine with only the Boc protecting group.
Z-cys-OH: A derivative of cysteine with only the Z protecting group.
Fmoc-cys(Z-aminoethyl)-OH: A similar compound with a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Uniqueness
Boc-cys(Z-aminoethyl)-OH is unique due to the presence of both Boc and Z protecting groups, which provide dual protection for the amino and thiol groups. This dual protection allows for greater control and selectivity in peptide synthesis and bioconjugation reactions. Additionally, the aminoethyl group introduces further functionality, making it a versatile building block for complex molecular assemblies.
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6S/c1-18(2,3)26-17(24)20-14(15(21)22)12-27-10-9-19-16(23)25-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOISIWBKIILOSH-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCCNC(=O)OCC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSCCNC(=O)OCC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
